An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. We will explore its physicochemical properties, propose a robust synthetic pathway, predict its spectral characteristics, and discuss its chemical reactivity. Furthermore, this guide will delve into the potential applications of this molecule as a versatile building block in the design and development of novel therapeutic agents, grounded in the established role of fluorinated and chlorinated scaffolds in enhancing pharmacological properties.
Introduction: The Strategic Value of Halogenated Benzoates
Substituted benzoic acids and their esters are fundamental scaffolds in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the aromatic ring can profoundly influence a molecule's biological and physical properties. Fluorine, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[1][2][3] Chlorine contributes to these effects and can provide an additional vector for chemical modification.
Methyl 2-chloro-5-fluoro-3-methylbenzoate combines these features: a chlorinated position ortho to the ester, a fluorine atom meta to the ester, and a methyl group. This unique substitution pattern makes it a valuable and intriguing building block for creating complex molecular architectures with tailored pharmacological profiles. This guide aims to provide the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Source / Justification |
| Molecular Formula | C₉H₈ClFO₂ | Calculated from structure |
| Molecular Weight | 202.61 g/mol | Calculated from structure[6] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for similar small molecule esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF); Insoluble in water | Expected for a non-polar organic ester |
| Boiling Point | Estimated >200 °C | Extrapolated from related substituted benzoates |
| Melting Point | Estimated <30 °C | Likely a liquid or low-melting solid at room temp |
| CAS Number | Not assigned or not publicly available | Based on extensive database searches |
Proposed Synthesis Pathway
The most direct and logical synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate involves a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.
Step 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid
The synthesis of the parent acid is the critical step. While a specific procedure for this molecule is not documented, a plausible route can be adapted from known syntheses of related polysubstituted benzoic acids, such as the chlorination of an appropriate precursor.[7][8] A common method involves the selective chlorination of a substituted methylbenzoic acid. For instance, starting from 3-methyl-5-fluorobenzoic acid, a directed ortho-chlorination could yield the desired product.
Step 2: Fischer Esterification
Once the 2-chloro-5-fluoro-3-methylbenzoic acid is obtained, it can be converted to its methyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol is a reliable and scalable method for producing methyl esters.
Experimental Protocol: Proposed Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate
Objective: To synthesize Methyl 2-chloro-5-fluoro-3-methylbenzoate from its corresponding carboxylic acid.
Materials:
-
2-chloro-5-fluoro-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-chloro-5-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient, to yield pure Methyl 2-chloro-5-fluoro-3-methylbenzoate.
Caption: Proposed two-step synthesis and purification workflow.
Predicted Spectral Analysis
While actual spectra are unavailable, a detailed prediction based on established principles of spectroscopy and data from similar molecules provides a strong framework for characterization.[9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
-
Aromatic Protons (2H): The two protons on the benzene ring will appear as doublets due to coupling with the fluorine atom. Their chemical shifts will be in the range of δ 7.0-7.8 ppm . The electron-withdrawing effects of the chloro, fluoro, and ester groups will shift them downfield.
-
Methoxy Protons (-OCH₃): The methyl ester protons will appear as a sharp singlet around δ 3.9 ppm .[9]
-
Aryl Methyl Protons (-CH₃): The methyl group attached to the ring will also be a singlet, likely found around δ 2.3-2.5 ppm .
¹³C NMR Spectroscopy
The carbon NMR will be more complex but highly informative.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 164-167 ppm range.[9][12]
-
Aromatic Carbons (6C): These will appear between δ 115-140 ppm . The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbon attached to chlorine will also have a characteristic shift.
-
Methoxy Carbon (-OCH₃): This signal should appear around δ 52-53 ppm .[9]
-
Aryl Methyl Carbon (-CH₃): The ring-attached methyl carbon will be found upfield, around δ 15-20 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups.[13][14][15]
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ . This is the most prominent peak in the spectrum.[14]
-
C-O Stretch (Ester): Strong bands will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[14]
-
Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[13]
-
C-Cl Stretch: A peak in the fingerprint region, typically 700-850 cm⁻¹ .
-
C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and reveal the isotopic pattern of chlorine.
-
Molecular Ion (M⁺): The spectrum should show two molecular ion peaks due to the isotopes of chlorine: one at m/z = 202 (for ³⁵Cl) and another at m/z = 204 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.
-
Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171/173 , and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143/145 .[16][17][18]
Reactivity and Chemical Behavior
The reactivity of the aromatic ring is dictated by the directing effects of its five substituents.
-
-COOCH₃ (Ester): A deactivating, meta-directing group.
-
-Cl (Chloro): A deactivating, ortho-, para-directing group.
-
-F (Fluoro): A deactivating, ortho-, para-directing group.
-
-CH₃ (Methyl): An activating, ortho-, para-directing group.
The interplay of these electronic effects makes the molecule an interesting substrate for further functionalization. Electrophilic aromatic substitution would be challenging due to the presence of three deactivating groups, but if forced, the substitution position would be determined by the complex balance of these directing influences. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. It can also undergo transesterification with other alcohols.
Caption: Key reactivity sites of the target molecule.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are privileged structures in medicinal chemistry. The introduction of fluorine and chlorine can significantly enhance a drug candidate's profile by:
-
Blocking Metabolic Sites: Fluorine can replace hydrogen at a site prone to metabolic oxidation, thereby increasing the drug's half-life.[1]
-
Increasing Binding Affinity: The strong C-F bond can participate in favorable interactions with protein targets, and the electronegativity of halogens can alter the electronic landscape of the molecule to improve binding.[2]
-
Modulating Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and oral absorption.[3]
Methyl 2-chloro-5-fluoro-3-methylbenzoate is an ideal starting point or intermediate for synthesizing more complex molecules where these properties are desired. It can be elaborated through modification of the ester, reduction to a benzyl alcohol, or potentially through nucleophilic aromatic substitution under specific conditions. Its unique substitution pattern offers a scaffold that can be used to explore chemical space efficiently in lead optimization campaigns.
Safety and Handling
No specific safety data sheet (MSDS) exists for Methyl 2-chloro-5-fluoro-3-methylbenzoate. However, based on data for structurally similar compounds like methyl benzoate and other halogenated aromatics, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 2-chloro-5-fluoro-3-methylbenzoate represents a promising, albeit underexplored, chemical entity for synthetic and medicinal chemistry. This guide has provided a robust, data-inferred framework for its properties, synthesis, and potential applications. By leveraging the principles of physical organic chemistry and the known benefits of halogenation in drug design, researchers are well-equipped to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]
-
4 - The Royal Society of Chemistry. Available at: [Link]
-
Provide the IR spectrum analysis for methyl benzoate. - brainly.com. Available at: [Link]
-
CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate - Alchem.Pharmtech. Available at: [Link]
-
Interpret the infrared spectrum of methyl m-nitrobenzoate. - Study.com. Available at: [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate - docbrown.info. Available at: [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]
-
Methyl Benzoate | C8H8O2 - PubChem. Available at: [Link]
-
13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. Available at: [Link]
-
Polyfluorinated groups in medicinal chemistry - PubMed. Available at: [Link]
-
2-Chloro-5-fluoro-3-methylbenzoic acid - Mosher Chemical. Available at: [Link]
-
2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 - PubChem. Available at: [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds - MDPI. Available at: [Link]
-
Fluorine in medicinal chemistry - PubMed. Available at: [Link]
-
Methyl benzoate - Restek. Available at: [Link]
-
Showing metabocard for Methyl benzoate (HMDB0033968) - Human Metabolome Database. Available at: [Link]
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.
-
Solved Question | Chegg.com. Available at: [Link]
-
Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 - ATB. Available at: [Link]
-
Methyl 2-methyl benzoate - Optional[13C NMR] - SpectraBase. Available at: [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Accela Chembio Inc Methyl 2-fluoro-5-methylbenzoate | 5g | 2967-93-3 | | Fisher Scientific [fishersci.com]
- 6. 1379341-19-1|Methyl 3-chloro-5-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. rsc.org [rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Methyl 2-Fluoro-5-Methylbenzoate(2967-93-3) 1H NMR spectrum [chemicalbook.com]
- 12. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. brainly.com [brainly.com]
- 15. homework.study.com [homework.study.com]
- 16. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]
- 18. ez.restek.com [ez.restek.com]
